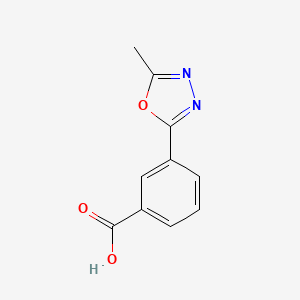

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Description

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted at the 3-position with a 5-methyl-1,3,4-oxadiazole ring. This structure combines the aromatic and carboxylic acid functionalities of benzoic acid with the electron-deficient 1,3,4-oxadiazole moiety, which is known for its role in enhancing metabolic stability and bioactivity in pharmaceuticals . The compound’s molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol.

Properties

IUPAC Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKMCOQUESTIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-68-5 | |

| Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide with benzoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the oxadiazole ring can undergo oxidation under controlled conditions. For example:

-

Oxidation to Carboxylic Acid Derivatives : In a study involving structurally similar oxadiazoles, cobalt acetate and sodium bromide in glacial acetic acid were used to oxidize methyl groups to carboxylic acids . While direct evidence for this compound is limited, analogous pathways suggest potential reactivity.

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Methyl oxidation | Co(OAc)₂, NaBr, glacial AcOH, 95°C, 11h | Formation of carboxylic acid derivatives |

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position. For instance:

-

Arylation Reactions : A one-pot synthesis-functionalization strategy for 2,5-disubstituted 1,3,4-oxadiazoles involves coupling with aryl iodides using CuI/1,10-phenanthroline catalysis . This method could theoretically extend to modifying the benzoic acid substituent.

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Arylation | CuI, 1,10-phenanthroline, Cs₂CO₃, 1,4-dioxane, 120°C | 2,5-Disubstituted oxadiazoles |

Functionalization of the Benzoic Acid Group

The carboxylic acid group enables classic derivatization reactions:

-

Esterification : Reaction with alcohols under acidic or coupling agents (e.g., DCC/DMAP) yields esters.

-

Amidation : Interaction with amines via activation (e.g., EDC/HOBt) forms amides.

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis:

-

Acidic Hydrolysis : Heating with aqueous HCl or H₂SO₄ can cleave the oxadiazole ring, yielding hydrazide intermediates .

-

Basic Hydrolysis : Alkaline conditions may lead to ring opening and formation of sulfonic acid derivatives, as observed in related sulfonamide-oxadiazole systems .

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Hydrolysis | H₂O, boiling, 5h | Formation of sulfonic acid derivatives |

Hydrogenation and Reduction

The oxadiazole ring is susceptible to reduction under hydrogenation conditions:

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is its antimicrobial properties. Research has demonstrated that derivatives of 1,3,4-oxadiazole compounds exhibit promising antibacterial activity against various pathogens.

Case Study: Antibacterial Evaluation

A study highlighted the antibacterial efficacy of oxadiazole derivatives against E. coli and A. niger. The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 25 µg/mL, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-Methyl-1,3,4-oxadiazole derivative | 25 | E. coli |

| 5-Methyl-1,3,4-oxadiazole derivative | 25 | A. niger |

Anticancer Properties

The anticancer potential of this compound has been investigated extensively. Compounds containing the oxadiazole ring have been shown to inhibit various cancer cell lines through multiple mechanisms.

Case Study: Cytotoxic Evaluation

In a study assessing the cytotoxic effects of oxadiazole derivatives on HeLa and MCF-7 cancer cells, several compounds displayed significant activity with IC50 values ranging from 19.9 to 35 µM. These findings suggest that modifications to the oxadiazole structure can enhance anticancer efficacy .

Table 2: Cytotoxic Activity of Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| IIb | HeLa | 19.9 |

| IIc | HeLa | 35 |

| IIe | MCF-7 | 25.1 |

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Specifically, it has been identified as a selective inhibitor of carbonic anhydrase II (CA II), which is crucial in treating conditions like glaucoma.

Case Study: Inhibition of Carbonic Anhydrase II

Research indicates that 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (a derivative related to the benzoic acid compound) acts as a potent CA II inhibitor. The therapeutic effects are achieved through reduced intraocular fluid secretion, making it a candidate for glaucoma treatment .

Table 3: Inhibition Potency Against Carbonic Anhydrase II

| Compound Name | Inhibition Type | IC50 (µM) |

|---|---|---|

| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide | Selective CA II Inhibitor | TBD |

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with various molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function . This compound can inhibit enzymes or receptors involved in inflammatory pathways , leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Key Physicochemical Properties:

- Collision Cross-Section (CCS) : Predicted CCS values for its adducts range from 141.7 Ų ([M+H]⁺) to 154.9 Ų ([M+Na]⁺), indicating moderate molecular compactness .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly sensitive to substituent variations. Below is a comparison with structurally related compounds:

Physicochemical and Functional Differences

Solubility and Bioavailability

- 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: Limited solubility in aqueous media due to the nonpolar methyl group and planar oxadiazole ring. Predicted logP: ~1.5 (estimated from analogues).

- 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid : Improved solubility (logP ~0.8) due to the methoxymethyl group’s polarity .

- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid : Higher lipophilicity (logP ~2.1) reduces aqueous solubility but enhances membrane permeability .

Commercial and Research Status

- This compound: Limited commercial availability; research focus remains sparse compared to analogues like 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol (25877-46-7), which is widely used in polymer chemistry .

- Thiadiazole Analogues : More prevalent in pharmaceuticals (e.g., cefazolin), reflecting greater industrial validation .

Biological Activity

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a compound derived from the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

This compound has the molecular formula and a molecular weight of 204.18 g/mol. The compound features a benzoic acid moiety substituted with a 5-methyl-1,3,4-oxadiazole group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.18 g/mol |

| CAS Number | 264264-32-6 |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various methods have been reported, including one-pot synthesis techniques that streamline the process and improve yield .

Antibacterial Properties

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound showed promising results against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2.95 to 7.14 µg/mL .

Antifungal Activity

In addition to antibacterial effects, some studies indicate potential antifungal activity against Candida species. The compound's ability to inhibit biofilm formation suggests its utility in treating resistant fungal infections .

The mechanism by which this compound exerts its biological effects may involve interaction with specific bacterial enzymes or pathways. For instance, molecular docking studies have suggested that these compounds can inhibit peptide deformylase, an essential enzyme for bacterial survival .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of oxadiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the oxadiazole ring significantly enhances antibacterial activity compared to non-substituted benzoic acids .

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of this compound. These studies showed favorable absorption and distribution profiles in rats and rabbits following administration .

Q & A

Basic: What are the standard synthetic routes for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of a benzoic acid derivative with a methyl-substituted oxadiazole precursor. A common approach includes coupling 3-carboxybenzaldehyde derivatives with hydrazine-carbothioamide intermediates under acidic conditions, followed by oxidative cyclization . Optimization can focus on solvent choice (e.g., ethanol or DMF), reaction temperature (80–100°C), and catalysts like phosphorus oxychloride. Purity is verified via HPLC and NMR, with yields improved by controlling stoichiometry and reflux time .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral ambiguities resolved?

Key techniques include:

- 1H/13C NMR : To confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and carboxylic acid group (broad peak at δ 12–13 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch in oxadiazole) .

- Mass Spectrometry : Exact mass analysis (e.g., m/z 219.10 for [M+H]+) to validate molecular formula .

Ambiguities in overlapping signals can be resolved using 2D NMR (COSY, HSQC) or X-ray crystallography for definitive structural confirmation .

Basic: What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the oxadiazole ring. Pre-drying with molecular sieves and avoiding aqueous solvents during storage can mitigate degradation . Stability studies recommend periodic HPLC checks for decomposition products, especially after prolonged storage .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Modifications at the oxadiazole methyl group or benzoic acid substituents impact activity. For example:

- Electron-withdrawing groups (e.g., –NO₂) on the benzene ring enhance enzyme inhibition (e.g., SCD1 IC50 values of 4.5 nM in mice) .

- Substitution at the oxadiazole 5-position with bulkier groups (e.g., cyclopropyl) improves target binding affinity, as seen in EP4 antagonist designs .

SAR analysis should pair computational docking (e.g., AutoDock) with in vitro assays to validate hypothesized interactions .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies in IC50 values (e.g., mouse vs. human SCD1 assays) may arise from species-specific enzyme conformations or assay conditions. Mitigation strategies include:

- Standardizing assay protocols (e.g., consistent substrate concentrations, pH, and incubation times) .

- Cross-validating results with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Analyzing metabolite profiles to rule out off-target effects or compound degradation .

Advanced: What methodologies are effective for studying the compound’s interaction with enzymatic targets like SCD1?

- Kinetic assays : Monitor heptadecanoic acid conversion using LC-MS to quantify unsaturated fatty acid products .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics and stoichiometry.

- Mutagenesis studies : Identify critical residues in the enzyme’s active site by comparing wild-type and mutant SCD1 activity .

Advanced: How can analytical methods be tailored to detect trace impurities in synthesized batches?

- UHPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.

- Limit of detection (LOD) : Optimized to 0.1% via calibration with spiked standards .

- NMR relaxation experiments (e.g., T1 measurements) to distinguish low-abundance impurities from the main compound .

Advanced: What strategies improve solubility for in vivo studies without compromising bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.